molecular formula C13H18N4S B12757188 Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- CAS No. 154496-72-7

Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)-

Cat. No.: B12757188
CAS No.: 154496-72-7
M. Wt: 262.38 g/mol
InChI Key: RTCFPQSRGOFSHW-UHFFFAOYSA-N
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Description

Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety, a methyl group, and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are likely to be applied, given the use of vitamin B1 as a catalyst in laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase, affecting neurotransmission and leading to various biological effects . The compound’s structure allows it to interact with cellular components, leading to oxidative stress and other biochemical changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

154496-72-7

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-propan-2-ylsulfanylpyrimidine

InChI

InChI=1S/C13H18N4S/c1-8(2)18-13-14-9(3)7-12(15-13)17-11(5)6-10(4)16-17/h6-8H,1-5H3

InChI Key

RTCFPQSRGOFSHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C)N2C(=CC(=N2)C)C

Origin of Product

United States

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